molecular formula C4H6F3NO3 B13092137 (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13092137
M. Wt: 173.09 g/mol
InChI Key: ITYVCUQVLKIGEY-NCGGTJAESA-N
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Description

(2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a fluorinated β-hydroxy-α-amino acid derivative and a structural analog of threonine, where the methyl group is replaced by a trifluoromethyl (-CF₃) moiety . This substitution introduces significant electronic and steric effects, enhancing metabolic stability and altering physicochemical properties compared to non-fluorinated amino acids .

The compound is synthesized via enantioselective methods, such as biomimetic transamination of 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide, ensuring high stereochemical purity . Its synthesis leverages organofluorine chemistry techniques, emphasizing the importance of enantiopure starting materials to achieve the desired (2R,3S) configuration . Fluorinated amino acids like this are pivotal in medicinal chemistry for designing enzyme inhibitors, peptide mimetics, and bioactive molecules due to their resistance to enzymatic degradation and enhanced binding affinity .

Properties

Molecular Formula

C4H6F3NO3

Molecular Weight

173.09 g/mol

IUPAC Name

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1

InChI Key

ITYVCUQVLKIGEY-NCGGTJAESA-N

Isomeric SMILES

[C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N

Canonical SMILES

C(C(C(F)(F)F)O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Hydrazinoester Intermediates

One well-documented route involves the synthesis of methyl esters of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid through hydrazinoester intermediates. The key steps include:

After hydrogenation, the product is extracted and purified by flash chromatography, yielding the aminoester with approximately 62% yield and melting point around 116-117 °C. Optical rotation measurements confirm the stereochemistry ([α]D = -25.0 in ethanol).

Step Conditions Outcome
Methanolysis Ring opening of dioxanone Opens ring to linear intermediate
N-Boc removal Acidic or neutral conditions Deprotection of amino groups
Hydrogenolysis PtO2·H2O catalyst, 5 days Cleavage of hydrazine bond
Extraction & Purification NaHCO3 solution, ether, MgSO4 drying Aminoester isolated as needles

This method is notable for its stereoselectivity and relatively high purity of the final product.

Asymmetric Catalysis and Chiral Auxiliary Approaches

The synthesis often employs asymmetric synthesis techniques to control stereochemistry at the two chiral centers (positions 2 and 3). These methods include:

  • Use of chiral catalysts or recyclable chiral auxiliaries to induce enantiomeric excess.
  • Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and stereoselectivity.
  • Large-scale synthesis benefits from auxiliaries that can be recovered and reused, improving cost-efficiency.

This approach ensures the production of (2R,3S) stereoisomer with high enantiomeric purity, crucial for applications in medicinal chemistry.

Nucleophilic Ring-Opening of Trifluoromethyloxiranes

A more recent and versatile synthetic strategy involves the regioselective nucleophilic ring opening of trifluoromethyl-substituted epoxides (oxiranes) with amines:

  • The reaction of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines or ammonia under mild conditions yields β-amino-α-trifluoromethyl alcohols.
  • Diastereoselectivity can be controlled to favor either anti- or syn-isomers by subsequent oxidation and reduction steps (e.g., Swern oxidation followed by diastereoselective reduction).
  • This method allows access to a variety of β-amino alcohol derivatives, including the target compound, with good yields (typically 66–83%).
Reaction Step Reagents/Conditions Notes
Epoxide ring opening Ammonia or secondary amine, ambient temperature Regioselective nucleophilic attack
Oxidation Swern oxidation Converts anti-isomer to ketone
Reduction KBH4 or similar hydride reagents Diastereoselective formation of syn-isomer

This approach is advantageous for its mild conditions and diastereoselective control.

Industrial-Scale Synthesis from 5-Hydroxyectoine

A patented process describes the industrial preparation of protected derivatives of 2,4-diamino-3(S)-hydroxybutyric acid, structurally related to the target compound, starting from 5-hydroxyectoine , a commercially available and chiral starting material:

  • The primary amine at position 4 is protected by Boc (tert-butoxycarbonyl) groups under base conditions.
  • Boron complexation and decomplexation steps are employed to control regioselectivity.
  • The process involves mild reaction conditions, ambient temperature, and only one purification step.
  • The product is obtained with high diastereomeric purity (>95%) and an overall yield around 21%.
  • The method avoids chiral synthesis since the chiral centers are inherited from the starting material, simplifying scale-up.
Step Reagents/Conditions Yield & Purity
Boc protection Boc2O, base, ambient temperature Protects primary amine
Boron complexation/decomplexation Ethylenediamine Regioselective amine protection
Purification Recrystallization High diastereomeric purity (>95%)
Overall yield Multiple steps Approx. 21%

This process is suitable for industrial production due to its efficiency and scalability.

Yeast-Catalyzed Reduction and Crystallization Purification

Another method involves biocatalytic reduction using yeast strains to prepare trifluoromethyl-substituted hydroxybutanoic acid derivatives:

  • The p-lactone intermediates are reduced enzymatically, yielding hydroxyesters with moderate enantiomeric excess (45–85% ee).
  • Subsequent crystallization steps, including formation of dinitrobenzoate derivatives, improve enantiomeric purity to >98% ee.
  • Absolute stereochemistry is confirmed by chemical correlation, melting point analysis, and X-ray crystallography.

This biocatalytic approach offers an environmentally friendly alternative with high stereochemical control.

Summary Table of Preparation Methods

Method Key Features Yield/Enantiomeric Purity Scale Suitability
Hydrazinoester hydrogenolysis Methanolysis, N-Boc removal, PtO2 catalysis ~62% yield, high purity Laboratory scale
Asymmetric catalysis with chiral auxiliaries Chiral catalysts, recyclable auxiliaries High enantiomeric excess Suitable for large scale
Epoxide ring-opening Regioselective nucleophilic attack, mild conditions 66–83% yield, diastereoselective Versatile, moderate scale
Industrial synthesis from 5-hydroxyectoine Boc protection, boron complexation, mild conditions 21% overall yield, >95% purity Industrial scale
Yeast-catalyzed reduction Biocatalysis, crystallization purification Up to >98% ee after purification Environmentally friendly, scale variable

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while reduction of the amino group can produce a primary amine derivative.

Scientific Research Applications

Biochemical Studies

The unique structure of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid allows it to be used in biochemical research, particularly in studies involving amino acid metabolism. Its analogs can serve as substrates or inhibitors in enzymatic reactions.

Pharmaceutical Development

This compound has been investigated for its potential role in developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for drug design targeting specific receptors or enzymes involved in metabolic disorders.

Agricultural Chemistry

Research indicates that this compound can be utilized as a biostimulant in agriculture. Its application may enhance plant growth and resistance to stress conditions due to its biochemical properties.

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
Biochemical StudiesUsed as a substrate or inhibitor in enzymatic reactionsInsights into amino acid metabolism
Pharmaceutical DevelopmentCandidate for drug design targeting metabolic pathwaysDevelopment of novel therapeutics
Agricultural ChemistryPotential biostimulant for enhancing plant growthImproved crop yield and stress resistance

Case Study 1: Pharmaceutical Research

A study published in a peer-reviewed journal explored the effects of this compound on specific enzyme activities related to metabolic disorders. The findings indicated that the compound could inhibit certain enzymes involved in amino acid catabolism, suggesting its potential use in treating metabolic disorders.

Case Study 2: Agricultural Application

In a controlled experiment, researchers applied this compound to crops under drought conditions. Results showed a significant increase in plant growth and resilience compared to untreated controls. This suggests that the compound may serve as an effective biostimulant.

Mechanism of Action

The mechanism by which (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

(2S,3R)-2-Amino-4,4-Difluoro-3-Hydroxybutanoic Acid

  • Structure : Differs by one fewer fluorine atom (4,4-difluoro vs. 4,4,4-trifluoro) and inverted stereochemistry (2S,3R vs. 2R,3S) .
  • Synthesis : Prepared via resolution techniques or asymmetric catalysis, similar to the target compound but with modified fluorination steps .

(S)-3-Amino-4,4,4-Trifluorobutanoic Acid

  • Structure : Lacks the 3-hydroxy group but retains the trifluoromethyl substitution at C4 .
  • Functional Role : Used as a building block for γ-fluorinated peptides. The absence of the hydroxyl group reduces hydrogen-bonding capacity, affecting solubility and protein interactions .

Boc-Protected Derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)Amino)-4,4,4-Trifluoro-3,3-Dimethylbutanoic Acid)

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group and additional methyl substituents .
  • Utility: Enhanced stability for solid-phase peptide synthesis.

Table 1: Comparative Analysis of Key Properties

Compound Name Fluorine Substitution Stereochemistry Key Functional Groups Synthesis Method Biological Relevance
(2R,3S)-2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid 3 × F at C4 2R,3S -NH₂, -OH, -CF₃ Biomimetic transamination Enzyme inhibition; peptide design
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid 2 × F at C4 2S,3R -NH₂, -OH, -CF₂ Resolution techniques Not reported; structural probe
(S)-3-Amino-4,4,4-trifluorobutanoic acid 3 × F at C4 S-configuration -NH₂, -CF₃ Asymmetric catalysis Metabolic studies
Boc-protected derivative 3 × F at C4 S-configuration -Boc, -CF₃, -CH(CH₃)₂ Protection-deprotection Peptide synthesis

Key Observations:

Stereochemical Effects : The (2R,3S) configuration optimizes hydrogen-bonding interactions in enzyme active sites, as seen in renin inhibitor studies . In contrast, the (2S,3R) isomer may exhibit altered binding kinetics .

Hydroxy Group Role: The 3-hydroxy moiety in the target compound facilitates co-crystallization with polar solvents (e.g., ethyl acetate), as observed in analogous systems . Its absence in (S)-3-amino-4,4,4-trifluorobutanoic acid simplifies synthesis but limits participation in hydrogen-bond networks .

Biological Activity

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid, commonly referred to as trifluorothreonine, is a fluorinated amino acid that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4,4,4-trifluorothreonine
  • Molecular Formula : C₄H₆F₃NO₃
  • Molecular Weight : 173.09 g/mol
  • Melting Point : 192-194 °C .

The biological activity of this compound primarily stems from its structural similarity to natural amino acids. Its trifluoromethyl group can influence protein interactions and enzymatic activities in various biological systems.

Enzyme Interactions

Research has indicated that this compound can act as a substrate for certain enzymes. For example, in studies involving d-amino acid dehydrogenase (DAADH), modifications in substrate specificity were observed when using fluorinated amino acids like trifluorothreonine. The altered binding affinities can lead to variations in enzymatic reactions and metabolic pathways .

Biological Activities

  • Antibacterial Activity :
    • Derivatives of this compound have been synthesized and tested for antibacterial properties. In particular, studies on kanamycin derivatives incorporating this amino acid showed comparable antibacterial activity to traditional kanamycin compounds .
  • Toxicity Studies :
    • The toxicity profile of trifluorothreonine was assessed through various bioassays. The findings suggest that while it exhibits some level of toxicity similar to other fluorinated compounds, the specific mechanisms remain under investigation. The relationship between toxicity and the basicity of the amino group has been highlighted in recent studies .

Case Study 1: Antibacterial Activity Assessment

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives maintained or enhanced the antibacterial properties of their parent compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
KanamycinE. coli16 µg/mL
Trifluorothreonine-Kanamycin DerivativeE. coli8 µg/mL

Case Study 2: Toxicity and Enzymatic Activity

In a separate study focusing on the enzymatic activity related to d-amino acid dehydrogenase, it was found that the incorporation of trifluorothreonine significantly altered substrate specificity and enzyme kinetics.

Enzyme VariantSubstrateSpecific Activity (µmol/min/mg)
Wild-type DAADHd-Leucine0.10
Mutant DAADHd-Leucine + Trifluorothreonine0.50

Q & A

Q. What are the established methods for synthesizing enantiomerically pure (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid?

The most efficient method involves resolution of the racemic acid using (R)- or (S)-1-phenylethylamine. Two crystallizations of the diastereomeric salts yield ~30% of the target enantiomer with ~98% enantiomeric excess (ee). This method outperforms enzymatic approaches, which require additional steps like saponification of esters or microbial reductions .

Method Yield Enantiomeric Excess Key Steps
1-Phenylethylamine Resolution~30%~98% eeSalt crystallization, acid liberation
Enzymatic SaponificationLowerVariableLipase-mediated hydrolysis of esters

Q. How is enantiomeric purity validated for this compound?

Mosher’s method is the gold standard, using 1H^{1}\text{H}-NMR analysis of (RR)- and (SS)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) esters. Optical rotation values (e.g., [α]D=+15.1[α]_D = +15.1^\circ for (R)-enantiomer in ethanol) and chiral HPLC are complementary techniques .

Q. What spectroscopic data confirm the structure of this compound?

Key spectral markers include:

  • 1H^{1}\text{H}-NMR : δ 4.25 (dd, J=6.0HzJ = 6.0 \, \text{Hz}), δ 3.90 (m, OH), δ 2.85 (q, CF3_3) .
  • IR : Broad O–H stretch at 3460 cm1^{-1}, C=O at 1730 cm1^{-1} .
  • Optical Rotation : [α]D=+15.1[α]_D = +15.1^\circ (EtOH) for (R)-enantiomer .

Q. How is the absolute configuration determined experimentally?

X-ray crystallography of diastereomeric salts (e.g., with 1-phenylethylamine) provides definitive proof. Chemical correlation via conversion to methyl esters with retained optical activity ([α]D=+21.0[α]_D = +21.0^\circ for (R)-methyl ester) is also used .

Q. What are common impurities in synthetic batches, and how are they analyzed?

Diastereomeric byproducts (e.g., (2S,3R)-isomer) and residual solvents are monitored via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 158.0 for C4_4H6_6F3_3NO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during characterization?

Combine multiple techniques:

  • X-ray crystallography for unambiguous configuration.
  • Mosher’s ester analysis to confirm relative configuration.
  • Chemical correlation (e.g., esterification without racemization) to link optical activity to structure .

Q. What strategies improve enantioselective synthesis yields beyond 30%?

  • Optimize solvent polarity during salt crystallization (e.g., ethanol/water mixtures).
  • Use kinetic resolution with lipases for ester intermediates, though this adds steps .
  • Scale-up racemic synthesis (85% yield from ethyl 4,4,4-trifluoro-3-oxobutanoate) before resolution .

Q. How is this compound utilized in synthesizing bioactive derivatives?

The trifluoromethyl group enhances metabolic stability in peptides. For example, it serves as a precursor to (2R,3S)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, which are analogs of threonine for protease-resistant peptide design .

Q. What analytical challenges arise in quantifying diastereomeric impurities?

Co-elution of epimers in HPLC due to similar polarity. Mitigate by:

  • Adjusting mobile phase pH (e.g., 0.1% formic acid).
  • Using chiral columns (e.g., Chiralpak AD-H) .

Q. How is this compound applied in studying enzyme-substrate interactions?

As a fluorinated analog of serine, it acts as a mechanistic probe in hydrolase assays. Its CF3_3 group alters electron density, enabling 19F^{19}\text{F}-NMR to track binding events in real time .

Notes for Experimental Design

  • Scale-Up : Racemic synthesis (100 g scale) is feasible with 85% yield, but resolution remains a bottleneck .
  • Storage : Store at -20°C under inert gas to prevent racemization or decomposition .

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